N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and an oxadiazole ring
Mechanism of Action
Target of Action
Similar compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have a cytotoxic effect on cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The final compound is obtained
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-15-4-7-19(8-5-15)24-28-25(35-29-24)23-16(2)10-17(3)30(26(23)32)13-22(31)27-12-18-6-9-20-21(11-18)34-14-33-20/h4-11H,12-14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKPNZVAJXYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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